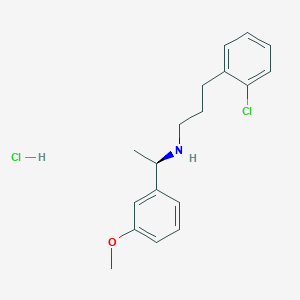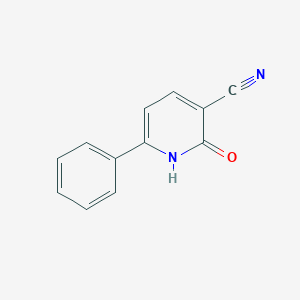
4-Fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole, also known as FTPI, is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. FTPI belongs to the class of indole compounds, which are known to have diverse biological activities.
Mecanismo De Acción
4-Fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole acts as a selective antagonist for the 5-HT7 receptor subtype, which is involved in the regulation of various physiological processes, including mood, cognition, and circadian rhythm. By blocking the activity of this receptor, 4-Fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole can modulate these processes and potentially provide therapeutic benefits.
Efectos Bioquímicos Y Fisiológicos
4-Fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole has been shown to have various biochemical and physiological effects, including the modulation of serotonin and dopamine signaling pathways. It has also been shown to have neuroprotective effects and to improve cognitive function in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-Fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole in lab experiments is its high selectivity for the 5-HT7 receptor subtype, which allows for more precise manipulation of this receptor. However, one limitation of using 4-Fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole is its relatively low potency compared to other 5-HT7 antagonists.
Direcciones Futuras
There are several potential future directions for research on 4-Fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole, including:
1. Further investigation of its potential therapeutic effects for Parkinson's disease and other neurological disorders.
2. Development of more potent analogs of 4-Fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole for use in research and potential therapeutic applications.
3. Exploration of its effects on other physiological processes beyond serotonin and dopamine signaling.
4. Investigation of its potential use as a tool for studying other G protein-coupled receptors.
In conclusion, 4-Fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole is a promising compound with a range of potential research applications. Its selective antagonism of the 5-HT7 receptor subtype makes it a valuable tool for studying this receptor and its associated physiological processes. Further research is needed to fully understand its potential therapeutic benefits and to develop more potent analogs for use in research and potential clinical applications.
Métodos De Síntesis
The synthesis of 4-Fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole involves the reaction of 4-fluoroindole with 1,2,3,6-tetrahydropyridine-4-carboxaldehyde in the presence of a catalyst. The resulting product is then purified using column chromatography to obtain pure 4-Fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole.
Aplicaciones Científicas De Investigación
4-Fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole has been used in various research applications, including as a probe for studying the serotonin receptor subtype 5-HT7. It has also been used as a ligand for the dopamine receptor D3 and as a potential therapeutic agent for the treatment of Parkinson's disease.
Propiedades
IUPAC Name |
4-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2/c14-11-2-1-3-12-13(11)10(8-16-12)9-4-6-15-7-5-9/h1-4,8,15-16H,5-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QINBIWHOHAQHPS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC=C1C2=CNC3=C2C(=CC=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50611807 |
Source


|
| Record name | 4-Fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50611807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole | |
CAS RN |
185255-80-5 |
Source


|
| Record name | 4-Fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50611807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

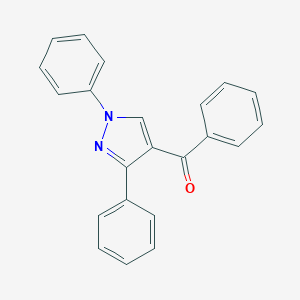
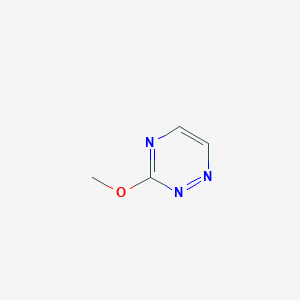
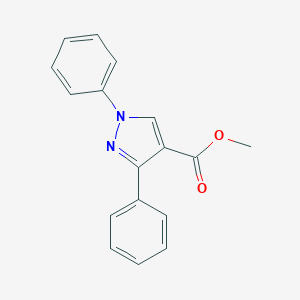
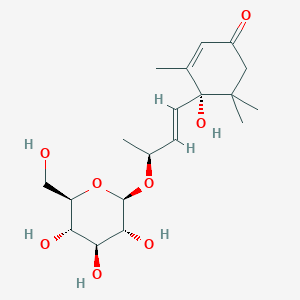
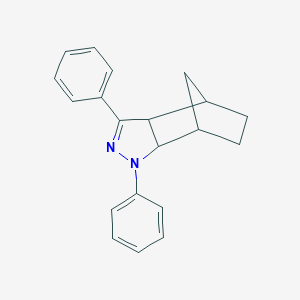
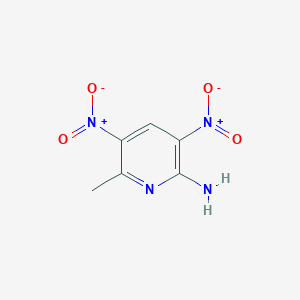
![Pyrido[2,3-b]pyrazin-6-amine](/img/structure/B188559.png)

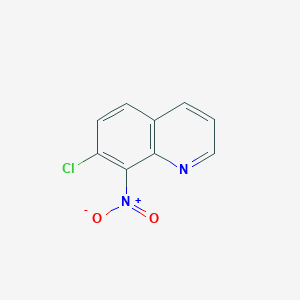
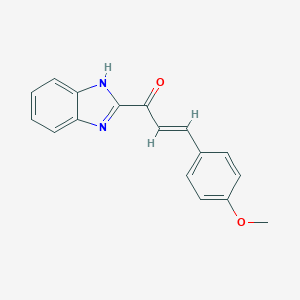
![N-(4,7,7-trimethyl-3-nitroso-2-bicyclo[2.2.1]hept-2-enyl)hydroxylamine](/img/structure/B188564.png)
